molecular formula C19H21F17O B100324 11-(Perfluoro-n-octyl)undec-10-en-1-ol CAS No. 15364-19-9

11-(Perfluoro-n-octyl)undec-10-en-1-ol

Cat. No.: B100324
CAS No.: 15364-19-9
M. Wt: 588.3 g/mol
InChI Key: MUCVGEGAZDOIDJ-UHFFFAOYSA-N
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Description

“11-(Perfluoro-n-octyl)undec-10-en-1-ol” is a specialty product used in proteomics research . It has a molecular formula of C19H21F17O and a molecular weight of 588.35 . The IUPAC name for this compound is (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro-10-nonadecen-1-ol .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 57 bonds, including 36 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Interaction and Miscibility with Other Compounds

A study conducted on a novel surfactant, pentafluorophenyl moiety attached at the terminal position of undecanol, highlighted its interactions and miscibility with various surfactants, including partially fluorinated and perfluorinated surfactants. The study utilized Langmuir monolayer characterization and demonstrated the formation of stable monolayers and characteristic structures, indicating the potential of these compounds in surface science and material chemistry (Broniatowski & Dynarowicz-Łątka, 2006).

Role in Solid-Phase Synthesis Support Materials

Another significant application is in the synthesis of hydrophilic polymer beads. Undec-10-en-1-ol was utilized as a comonomer to introduce functional groups into the beads. The resulting beads demonstrated extensive swelling in various solvents, indicating their usefulness in the field of solid-phase synthesis as support materials (Engström & Helgée, 2006).

Development of New Fatty (Co)Polyamides

The compound has been involved in the creation of partially or fully biosourced (co)polyamides. These materials, derived from monomers like undec-11-enoic acid, have shown promising characteristics, such as low glass transition and melting temperatures. They also exhibit the potential for photocrosslinking due to the presence of carbon–carbon double bonds, making them suitable for bio-based UV powder coatings, especially for heat-sensitive substrates (Rejaibi et al., 2015).

Utilization in ADMET Chemistry

The compound has been used in the large-scale preparation of long-chain ADMET synthons. The process developed allows for the production of significant quantities of α,ω-alkenyl alcohols, essential precursors in ADMET chemistry. The method's efficiency in generating these precursors showcases the compound's importance in organic synthesis and polymer science (Sauty et al., 2014).

Advanced Oxidation Process for Degradation Studies

In the context of environmental science, the compound has been involved in degradation studies of new substitutes for perfluorinated surfactants. The study utilized advanced oxidation processes to test the stability of these substitutes, essential for understanding the environmental impact of perfluorinated surfactants and their alternatives. This research highlights the compound's role in environmental monitoring and the assessment of pollutant degradation (Quinete et al., 2010).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCVGEGAZDOIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880219
Record name 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15364-19-9
Record name 11-(Perfluoro-n-octyl)undec-10-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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